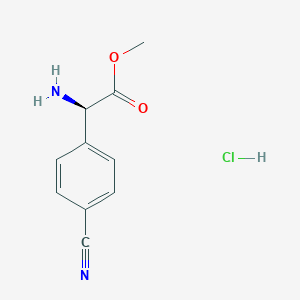
Methyl (R)-2-amino-2-(4-cyanophenyl)acetate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-2-amino-2-(4-cyanophenyl)acetate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a cyano group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-2-(4-cyanophenyl)acetate hydrochloride typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions, which are more economical and environmentally friendly. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for the preparation of cyanoacetanilides .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-2-(4-cyanophenyl)acetate hydrochloride undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the compound can participate in condensation reactions to form a variety of heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the cyano and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, aryl or heteryl amines, and ammonium acetate. Reaction conditions often involve heating and stirring, either with or without solvents .
Major Products Formed
The major products formed from these reactions are typically heterocyclic compounds, which have diverse biological activities and potential therapeutic applications .
Scientific Research Applications
Methyl ®-2-amino-2-(4-cyanophenyl)acetate hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-2-(4-cyanophenyl)acetate hydrochloride involves its interaction with various molecular targets and pathways. The cyano and amino groups play a crucial role in its reactivity, enabling it to participate in condensation and substitution reactions that lead to the formation of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives, such as N-aryl or N-heteryl cyanoacetamides . These compounds share similar functional groups and reactivity patterns.
Uniqueness
Its ability to form diverse heterocyclic compounds makes it particularly valuable in synthetic chemistry and medicinal research .
Biological Activity
Methyl (R)-2-amino-2-(4-cyanophenyl)acetate hydrochloride, often referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This compound belongs to a class of molecules that are significant in medicinal chemistry due to their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
Methyl (R)-2-amino-2-(4-cyanophenyl)acetate HCl is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 201.64 g/mol
- Melting Point: 220-230 °C
- Solubility: Soluble in water and organic solvents.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. It primarily acts as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and modulating physiological responses.
- Neurotransmitter Modulation: This compound has been shown to affect the secretion of anabolic hormones and neurotransmitters, which play crucial roles in muscle metabolism and cognitive functions .
- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, related compounds have demonstrated activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM .
Biological Activity Data
A summary of experimental findings regarding the biological activity of this compound is presented in the table below:
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of various cyanophenyl derivatives, this compound was tested against several bacterial strains. The results indicated that it exhibited significant antibacterial activity with an MIC value comparable to established antibiotics.
Case Study 2: Neuropharmacological Effects
Research published in the Journal of Medicinal Chemistry highlighted the neuropharmacological effects of similar compounds. It was found that these compounds could modulate neurotransmitter levels in vitro, suggesting potential applications in treating mood disorders .
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-(4-cyanophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8;/h2-5,9H,12H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
LQYJLDMVVFIQMM-SBSPUUFOSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)C#N)N.Cl |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C#N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















